1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline ring that is partially saturated, with a carboxylic acid group attached to the second carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield 1,2,3,4-tetrahydroquinoline, which can then be further functionalized to introduce the carboxylic acid group .
Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, can be used to synthesize tetrahydroquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure selective reduction and functionalization .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline-2-carboxylic acid.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as antagonists of NMDA receptors in glycine receptors, which are involved in neurodegenerative diseases like Alzheimer’s disease . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: An oxidized form of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A similar compound with a different position of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness
This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially saturated quinoline ring and the position of the carboxylic acid group make it a versatile intermediate in the synthesis of various derivatives with distinct properties and applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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